Butalbital, aspirin and caffeine

Regulatory Science Headache Medicine Therapeutic Indication

Researchers conducting bioequivalence studies or tension headache trials need a pharmacologically validated reference product. This fixed-dose combination provides the exact butalbital-aspirin-caffeine ratio with documented pharmacokinetic synergy. • 25% faster salicylate absorption rate and 17% higher Cmax vs. aspirin alone • USP dissolution specification: NLT 80% (Q) in 60 min • Essential comparator for factorial-design trials and real-world evidence studies. Procure USP-grade material for assay validation.

Molecular Formula C28H34N6O9
Molecular Weight 598.6 g/mol
CAS No. 51005-25-5
Cat. No. B1665793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButalbital, aspirin and caffeine
CAS51005-25-5
Synonymsaspirin - butalbital - caffeine
aspirin, butalbital and caffeine drug combination
aspirin, butalbital, caffeine drug combination
Dolomo
Fiorinal
Molecular FormulaC28H34N6O9
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C11H16N2O3.C9H8O4.C8H10N4O2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5H,1H3,(H,11,12);4H,1-3H3
InChIKeyYTPUIQCGRWDPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butalbital, Aspirin, and Caffeine (CAS 51005-25-5) for Tension Headache: Fixed-Dose Combination Overview


Butalbital, aspirin, and caffeine (CAS 51005-25-5) is a fixed-dose combination product containing 50 mg butalbital (a barbiturate), 325 mg aspirin (an NSAID), and 40 mg caffeine [1]. It is classified as a Schedule III controlled substance in the United States due to the abuse potential of the barbiturate component [1]. The product is FDA-approved under NDA 017534 and its generics for the relief of the symptom complex of tension (or muscle contraction) headache [1][2]. Pharmacologically, the combination integrates the analgesic properties of aspirin with the anxiolytic and muscle relaxant properties of butalbital, augmented by caffeine [1].

Why Butalbital, Aspirin, and Caffeine Is Not Interchangeable with Related Combination Analgesics


Generic substitution within the butalbital-containing combination analgesic class is not scientifically or clinically straightforward. Fixed-dose combinations vary in their non-butalbital analgesic component (aspirin vs. acetaminophen), which alters the pharmacodynamic and safety profile—particularly regarding gastrointestinal and renal tolerability [1][2]. Additionally, the presence or absence of caffeine modulates the rate and extent of analgesic absorption, with coadministration of aspirin and caffeine producing a 25% increase in the rate of salicylate appearance and a 17% increase in maximum concentration [3]. Furthermore, clinical studies demonstrate that the three-component combination provides significantly superior relief of the tension headache symptom complex compared to any single component alone, underscoring that the fixed-ratio formulation is essential to the established efficacy [1]. These distinctions carry direct procurement implications for formulary management, therapeutic interchange policies, and clinical trial design.

Quantitative Differentiation of Butalbital, Aspirin, and Caffeine (51005-25-5) from Comparators


FDA-Approved Indication for Tension Headache: A Distinct Regulatory Position

Butalbital, aspirin, and caffeine holds a specific FDA-approved indication for the relief of the symptom complex of tension (or muscle contraction) headache [1]. In contrast, sumatriptan is approved exclusively for the acute treatment of migraine and cluster headache, and most NSAIDs (e.g., ibuprofen, naproxen) are approved for general pain or migraine but not specifically for tension-type headache [2]. This indication differentiation is formalized in the FDA-approved labeling, which explicitly states that evidence supporting efficacy and safety for multiple recurrent headaches is unavailable [1].

Regulatory Science Headache Medicine Therapeutic Indication

Factorial Trial Confirmation of Component Contribution to Tension Headache Symptom Complex

A factorial design study compared the three-component combination of butalbital, aspirin, and caffeine with each of its major components alone. For each target symptom (headache pain, psychic tension, muscle contraction in the head/neck/shoulder region) and the symptom complex as a whole, the full combination demonstrated significantly superior clinical effects compared to either component administered individually [1]. This factorial evidence establishes that the fixed-ratio combination is not simply additive but is required to achieve the full therapeutic effect.

Clinical Trial Design Fixed-Dose Combination Tension-Type Headache

Pharmacokinetic Synergy: Caffeine Enhancement of Aspirin Absorption

Coadministration of aspirin and caffeine within this fixed-dose combination yields a pharmacokinetic advantage not present with aspirin alone. One study reported that caffeine coadministration leads to a 25% increase in the rate of appearance of salicylate in plasma and a 17% increase in the maximum concentration (Cmax) of salicylate, along with a significantly higher area under the plasma concentration-time curve (AUC) [1]. This interaction contributes to faster onset and enhanced analgesic effect relative to aspirin monotherapy.

Pharmacokinetics Drug-Drug Interaction Bioavailability

Comparative Analgesic Efficacy in Oral Surgery Pain: Aspirin-Based vs. Acetaminophen-Based Butalbital Combinations

In a randomized, double-blind, single-dose study of 123 oral surgery outpatients, an aspirin/butalbital/caffeine/codeine combination was compared to an acetaminophen/codeine combination and placebo. The aspirin-based butalbital combination was significantly more effective than placebo for total pain relief, peak relief, and global evaluation, and was numerically superior to acetaminophen/codeine for every measure of analgesic efficacy, though differences did not reach statistical significance [1]. A separate study comparing an aspirin-caffeine-codeine-butalbital combination to acetaminophen-codeine also found consistently greater analgesia with the butalbital-containing aspirin-based formulation [2].

Analgesic Efficacy Oral Surgery Combination Analgesics

Safety Profile: Risk of Medication-Overuse Headache and Chronic Daily Headache with Butalbital-Containing Products

Epidemiological data from the American Migraine Prevalence and Prevention (AMPP) Study indicate that transformation to chronic daily headache (CDH) is most likely to occur with 5 days of butalbital use per month [1]. In the Frequent Headache Epidemiology Study, butalbital compounds were positively associated with CDH, whereas aspirin and ibuprofen were protective (adjusted OR for nonprescription caffeine-containing analgesics: 1.4, 95% CI 0.9–2.2 for current use; 1.6, 95% CI 1.0–2.7 for past use) [2]. In contrast, acetaminophen/aspirin/caffeine combinations showed no association with transformed migraine (adjusted OR 0.87, 95% CI 0.64–1.19) [2]. This differential risk profile is a critical procurement consideration for chronic headache management settings.

Medication-Overuse Headache Chronic Daily Headache Safety Surveillance

Extended Plasma Half-Life of Butalbital: Implications for Dosing Interval and Accumulation

The butalbital component of this fixed-dose combination exhibits a plasma half-life of approximately 35 hours, compared to approximately 3 hours for aspirin and caffeine [1]. In contrast, sumatriptan, a common migraine comparator, has a half-life of approximately 6 hours [2]. The extended half-life of butalbital contributes to its prolonged anxiolytic and muscle relaxant effects, which are integral to tension headache relief, but also necessitates careful attention to accumulation and dosing frequency—the product is dosed every 4 hours with a maximum of 6 tablets/capsules per day [1].

Pharmacokinetics Half-Life Drug Accumulation

Evidence-Based Application Scenarios for Butalbital, Aspirin, and Caffeine (51005-25-5)


Acute Treatment of Tension-Type Headache in Adults Without Contraindications to Aspirin or Barbiturates

Based on the FDA-approved indication and factorial trial evidence demonstrating superior efficacy of the full combination over individual components, this fixed-dose combination is appropriate for the acute, episodic relief of tension headache symptom complex (headache pain, psychic tension, muscle contraction) in adults [1]. Procurement for this indication is supported by Level C evidence in clinical guidelines [2]. Use should be limited to 1–2 capsules every 4 hours, not exceeding 6 per day, and limited to ≤5 days per month to mitigate medication-overuse headache risk [1][3].

Pharmacokinetic and Bioequivalence Studies of Fixed-Dose Combination Analgesics

The established pharmacokinetic interaction between aspirin and caffeine—yielding a 25% faster salicylate appearance rate and 17% higher Cmax—makes this combination a relevant reference product for bioequivalence studies of generic formulations [1]. The USP monograph for Butalbital, Aspirin, and Caffeine Tablets specifies that not less than 80% (Q) of labeled amounts of all three components must dissolve within 60 minutes, providing a standardized dissolution specification for quality control [2]. Researchers conducting ANDA bioequivalence studies should reference the bioavailability data from the NDA, which confirms that the capsule formulation is bioequivalent to a solution except for a slower rate of absorption [3].

Comparative Effectiveness Research in Headache Medicine

This combination serves as an important comparator arm in clinical trials evaluating novel tension-type headache therapies. Existing data from factorial design trials establish the baseline efficacy of the three-component combination relative to placebo and individual components [1]. The differential safety profile—specifically the OR of 1.4–1.6 for chronic daily headache progression with butalbital compounds versus OR 0.87 for acetaminophen/aspirin/caffeine combinations—provides a quantitative benchmark for risk-benefit assessments in real-world evidence studies [2]. Procurement of reference-standard material from USP-grade suppliers is essential for assay validation and analytical method development in such studies [3].

Postoperative Dental Pain Management Research

The aspirin-based butalbital combination (with or without codeine) has been evaluated in the oral surgery pain model, demonstrating significant superiority to placebo and numerical superiority to acetaminophen/codeine on all efficacy measures [1]. This model is widely accepted for evaluating mild-to-moderate analgesics, and the butalbital-containing formulation provides a barbiturate-containing comparator arm distinct from opioid-only or NSAID-only regimens. Procurement for research purposes should note that the formulation without codeine is approved only for tension headache, not general postoperative pain [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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